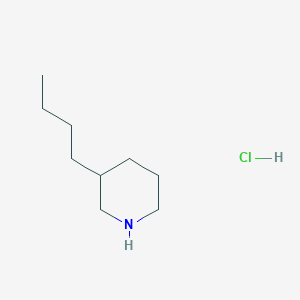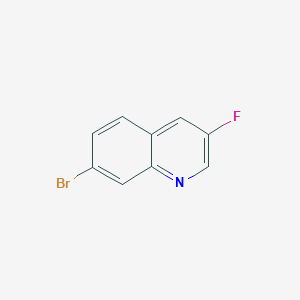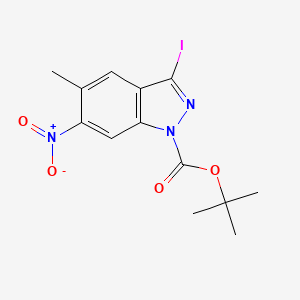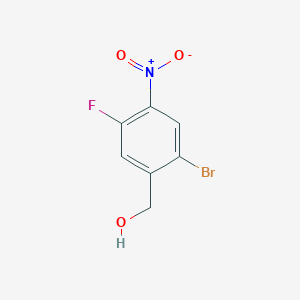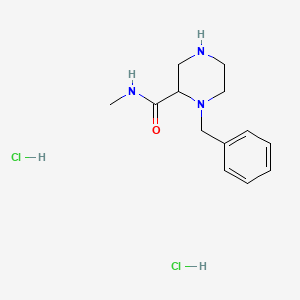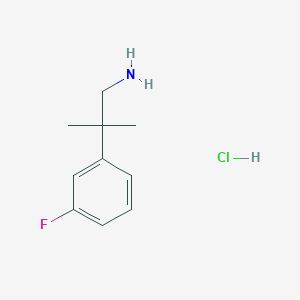
2-(3-氟苯基)-2-甲基丙胺盐酸盐
描述
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, also known as 3-FPM, is a synthetic stimulant of the phenethylamine class. It is the hydrochloride salt of 3-FPM, a compound first reported in the scientific literature in 2014. 3-FPM is a designer drug that has been sold as a research chemical and is often used in laboratory experiments. It has similar effects to amphetamines and acts as a stimulant and a euphoriant. It has been studied for its potential to be used as a therapeutic agent for the treatment of depression, anxiety, and other mental health disorders.
科学研究应用
缺血性中风的神经保护潜力
2-(3-氟苯基)-2-甲基丙胺盐酸盐,特别是NPS 1392的形式,已被确认为NMDA受体的有效、立体选择性拮抗剂。这一特性表明其在神经保护剂方面具有潜力,特别是在缺血性中风的治疗中。其立体选择性得到强调,左旋异构体对NMDA受体的亲和力更强。通过单晶X射线衍射分析,该化合物的绝对构型得到确认(S. Moe et al., 1999)。
血压影响
研究表明,类似化合物,特别是1-(3-氟苯基)-2-异丙基氨基乙醇及其N-甲基类似物,具有弱的升压特性。该研究强调了该结构的主要胺基具有最强的升压作用,并且该活性随着胺基的烷基取代而减弱。有趣的是,当氨基烷基团大于甲基时,升压作用消失,出现降压效应。这些发现表明这类化合物对血压具有微妙的影响(A. M. Lands, 1952)。
抗抑郁活性
从类似化合物合成的衍生物,3-甲基-5-苯基-2-(3-氟苯基)吗啡啶盐酸盐,显示出潜在的抗抑郁活性。这是通过使用小鼠强迫游泳实验确定的。这表明在心理健康领域,特别是对抑郁症,存在潜在的应用领域(Tao Yuan, 2012)。
抗流感病毒活性
对具有独特胺基部分的三环化合物的研究,包括1-(1-氮杂双环[3.3.0]辛烷-5-基)-1-(4-氟苯基)-1-(2-三环[3.3.1.1(3.7)]癸基)甲醇盐酸盐,展示了强效的抗流感A病毒活性。这突显了这种化学结构在开发新型人类抗流感病毒药物中的潜在用途(M. Oka et al., 2001)。
作用机制
Target of Action
Similar compounds such as 3-fluoroamphetamine are known to have potent stimulant effects . This suggests that the compound might interact with neurotransmitter systems in the brain, particularly those involving dopamine, norepinephrine, and serotonin.
Mode of Action
Based on its structural similarity to other amphetamines, it is plausible that this compound may work by increasing the release of neurotransmitters (such as dopamine, norepinephrine, and serotonin) in the brain or inhibiting their reuptake, thereby enhancing their effects .
Biochemical Pathways
Given its potential similarity to other amphetamines, it might influence the monoaminergic system, affecting the synaptic transmission of neurotransmitters like dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Similar compounds such as phenmetrazine have been used as appetite suppressants and are known to be susceptible to abuse . This suggests that the compound might have significant bioavailability and central nervous system activity.
Result of Action
Based on its potential similarity to other amphetamines, it might lead to increased synaptic concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin, thereby enhancing their effects and leading to stimulant and potentially entactogenic effects .
生化分析
Biochemical Properties
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of monoamine neurotransmitters, such as dopamine and norepinephrine, by binding to their respective transporters . This interaction leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their signaling pathways. Additionally, 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has been shown to interact with enzymes involved in the metabolism of these neurotransmitters, further influencing their levels and activity .
Cellular Effects
The effects of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By increasing the levels of dopamine and norepinephrine, this compound can modulate the activity of downstream signaling pathways, such as the cAMP/PKA pathway, which plays a crucial role in regulating cellular functions . Furthermore, 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can alter gene expression patterns by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to dopamine and norepinephrine transporters, inhibiting their function and preventing the reuptake of these neurotransmitters . This inhibition results in an increased concentration of dopamine and norepinephrine in the extracellular space, which enhances their signaling and effects on target cells. Additionally, 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can modulate the activity of enzymes involved in neurotransmitter metabolism, further influencing their levels and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These long-term effects are important to consider when using this compound in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance locomotor activity and increase the release of dopamine and norepinephrine . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of carefully controlling the dosage when using 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride in animal studies.
Metabolic Pathways
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is involved in several metabolic pathways, including those related to the metabolism of monoamine neurotransmitters. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of dopamine and norepinephrine . By inhibiting these enzymes, 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can increase the levels of these neurotransmitters, thereby enhancing their signaling and effects on target cells .
Transport and Distribution
The transport and distribution of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with dopamine and norepinephrine transporters, which facilitate its uptake into cells . Once inside the cells, 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can be distributed to different cellular compartments, where it exerts its effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and transporters involved in neurotransmitter metabolism . Additionally, 2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can be targeted to specific cellular compartments, such as synaptic vesicles, where it modulates the release and uptake of neurotransmitters . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-(3-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBGXTIPEHEJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743152 | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1381944-57-5 | |
| Record name | Benzeneethanamine, 3-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



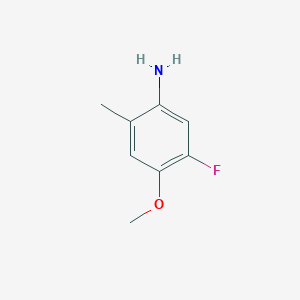
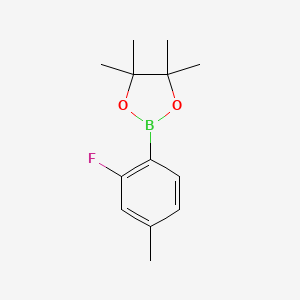
![4-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B1445467.png)

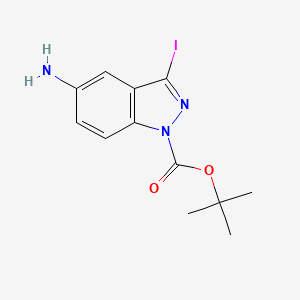


![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)
